(E)-Alprenoxime
Overview
Description
(E)-Alprenoxime is a chemical compound that belongs to the class of oximes. It is a stereoisomer of (Z)-Alprenoxime and is widely used in scientific research for its unique biochemical and physiological properties.
Scientific Research Applications
Cardiac Electrophysiological Activity : A study by Polgár and Bodor (1995) in "Life Sciences" explored the cardiac effects of alprenoxime. They discovered that alprenoxime, designed for ocular antihypertensive applications, shows minimal cardiac electrophysiological activity in dogs. This implies its safety and specificity for ocular use, particularly in treating glaucoma, as it does not significantly affect heart rate or other cardiac parameters at therapeutic levels (Polgár & Bodor, 1995).
Potential Antiglaucoma Agent : Another research by Bodor and Elkoussi (1991) in "Pharmaceutical Research" discussed alprenoxime (AO) as a novel antiglaucoma agent. They found that AO significantly reduces intraocular pressure (IOP) in rabbits, indicating its potent ocular hypotensive action with minimal systemic beta-adrenergic blocking and cardiovascular activity. This suggests its effectiveness and safety profile as an antiglaucoma agent (Bodor & Elkoussi, 1991).
Chemical Delivery System for Ocular Delivery : A study by Prokai et al. (1995) in "Journal of Medicinal Chemistry" discussed the use of alprenoxime as a chemical delivery system for the ocular delivery of alprenolol, a beta-adrenergic antagonist. The study found that alprenoxime undergoes enzymatic hydrolysis in the eye, releasing alprenolol specifically at the site of action. This method effectively decreases intraocular pressure while avoiding systemic effects, showing promise for antiglaucoma therapy (Prokai et al., 1995).
Site-specific Delivery System for Beta-Blockers : Research by Bodor et al. (1995) in the "Journal of Ocular Pharmacology and Therapeutics" revealed that site- and stereo-specific delivery of beta-blockers to the eye was achieved using chemical delivery system (CDS) analogs, such as alprenoxime. These compounds are converted to active beta-blockers only in the eye, thus avoiding systemic side effects. This research highlights the potential of alprenoxime in delivering targeted treatment for ocular conditions (Bodor et al., 1995).
properties
IUPAC Name |
(NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQFSSGNEFUEPA-SAPNQHFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=NO)COC1=CC=CC=C1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C(=N\O)/COC1=CC=CC=C1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Alprenoxime | |
CAS RN |
125720-84-5 | |
Record name | ALPRENOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH6X5L4LHF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.